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Introduction
TL-895 (formerly known as M7583) is a potent, orally bioavailable, second-generation

irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] As a covalent, ATP-competitive

inhibitor, TL-895 forms a specific bond with its target, leading to sustained inhibition of kinase

activity.[1][2][3] Its primary molecular target is BTK, a non-receptor tyrosine kinase crucial for B-

cell receptor (BCR) signaling, which governs the proliferation, survival, and trafficking of B-

cells.[1][4] TL-895 also demonstrates high potency against Bone Marrow Kinase X-linked

(BMX), another member of the Tec family of kinases.[5][6][7]

This high selectivity and potent activity profile have positioned TL-895 as a promising

therapeutic candidate currently under clinical investigation for various hematological

malignancies, including Chronic Lymphocytic Leukemia (CLL), and myeloproliferative

neoplasms such as Myelofibrosis (MF).[7][8][9][10][11] In MF, TL-895 is hypothesized to act by

inhibiting aberrant signaling downstream of activated Janus Kinase 2 (JAK2), thereby reducing

cell adhesion, migration, and pro-inflammatory cytokine production that contribute to the

disease's pathology.[5][6][7][12] This guide provides a detailed overview of the in vivo

pharmacodynamics of TL-895, summarizing key quantitative data, experimental

methodologies, and the core signaling pathways it modulates.
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Quantitative Pharmacodynamic Data
The pharmacodynamic effects of TL-895 have been characterized through a series of in vitro

and ex vivo assays that quantify its potency and cellular impact.

Table 1: Kinase Inhibitory Potency of TL-895
This table summarizes the in vitro inhibitory concentrations (IC50) and binding affinities (Ki) of

TL-895 against its primary targets and other related kinases.

Kinase Target Assay Type
IC50 / EC50
(nM)

Ki (nM) Reference

BTK
Recombinant

Enzyme Assay
1.5 11.9 [3][4][10]

BTK

Auto-

phosphorylation

(Y223)

1 - 10 - [2][3]

BMX
Recombinant

Enzyme Assay
1.6 - [3][4][7]

BLK
Recombinant

Enzyme Assay
10 - 39 - [4][7]

TEC
Recombinant

Enzyme Assay
10 - 39 - [4][7]

TXK
Recombinant

Enzyme Assay
10 - 39 - [4][7]

ERBB4
Recombinant

Enzyme Assay
10 - 39 - [7]

Table 2: Cellular Pharmacodynamic Effects of TL-895
This table outlines the functional consequences of TL-895 treatment on various cell types,

demonstrating its impact on key pathological processes.
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Pharmacodynamic
Endpoint

Cell/System
Context

Result Reference

Inhibition of Cell

Adhesion

JAK2-V617F mutant

cells on VCAM/ICAM
40% decrease [5][11]

Inhibition of

Chemotaxis

JAK2-V617F mutant

cells toward SDF-1α
57% decrease [5][6][11]

RAC1 GTPase

Activation

JAK2-V617F mutant

cells
39% decrease [5][6]

B-Cell Activation

(CD69)

BCR-stimulated

PBMCs
EC50: 12 nM [3][7][11]

B-Cell Activation

(CD69)

BCR-stimulated whole

blood
EC50: 21 nM [3][7][11]

Cytokine Production

Inhibition

Healthy monocytes

(IL-8, IL-1β, MCP-1)
EC50: 1-3 nM [7][11]

Tumor Growth

Inhibition

Mino Mantle Cell

Lymphoma Xenograft
Significant Inhibition

Tumor Growth

Inhibition

DLBCL Patient-

Derived Xenografts

Inhibition in 5 of 21

models
[2]

Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the mechanism of action of TL-895 and the

experimental designs used to evaluate its effects.
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Caption: B-Cell Receptor (BCR) signaling pathway inhibited by TL-895.
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Caption: JAK2-BTK crosstalk in Myelofibrosis inhibited by TL-895.
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Caption: Workflow for in vitro pharmacodynamic adhesion & chemotaxis assays.

Detailed Experimental Protocols
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The following sections describe representative protocols for key experiments used to

characterize the pharmacodynamics of TL-895. These are based on standard methodologies

employed for BTK inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of TL-895 against recombinant BTK and a panel of other

kinases.

Methodology:

Reagents: Recombinant human kinase enzymes, appropriate peptide substrates, ATP, and

TL-895 serially diluted in DMSO.

Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase,

substrate, and varying concentrations of TL-895 in a microplate well.

Detection: After incubation, the amount of phosphorylated substrate is quantified. This is

often done using a luminescence-based assay where the amount of remaining ATP is

measured (e.g., Kinase-Glo® assay), as lower ATP levels correspond to higher kinase

activity.

Analysis: The percentage of kinase inhibition is calculated relative to a vehicle (DMSO)

control. The IC50 value is determined by fitting the concentration-response data to a four-

parameter logistic curve. A selectivity screen is performed by testing TL-895 at a fixed

concentration against a broad panel of kinases.[2]

Protocol 2: Static Cell Adhesion Assay
Objective: To measure the effect of TL-895 on the adhesion of cancer cells to extracellular

matrix proteins.[5][6]

Methodology:

Plate Coating: 96-well microplates are coated with an adhesion molecule such as Vascular

Cell Adhesion Molecule-1 (VCAM-1) or Intercellular Adhesion Molecule-1 (ICAM-1) and

incubated overnight.[5][6][10] The plates are then washed and blocked with BSA.
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Cell Preparation: Murine 32D or BaF3 cells expressing human JAK2-V617F are

fluorescently labeled (e.g., with Calcein-AM).[5][6] The cells are then treated with various

concentrations of TL-895 or vehicle for a specified period (e.g., 4 hours).[5][6]

Adhesion: The treated cells are added to the coated wells and allowed to adhere for a set

time (e.g., 15-30 minutes) at 37°C.[10]

Washing & Quantification: Non-adherent cells are removed by gentle washing. The

fluorescence of the remaining adherent cells in each well is measured using a plate

reader.

Analysis: The percentage of adherent cells is calculated relative to the total number of

cells added. The effect of TL-895 is reported as the percent decrease in adhesion

compared to the vehicle control.[5][6][11]

Protocol 3: Trans-well Chemotaxis Assay
Objective: To assess the ability of TL-895 to inhibit the directed migration of cells towards a

chemoattractant.[5][6]

Methodology:

Cell Preparation: Target cells (e.g., JAK2-V617F-expressing cells) are serum-starved and

pre-treated with TL-895 or vehicle.[5][6]

Chamber Setup: A trans-well insert with a porous membrane (e.g., 8 µm pores) is placed

into the well of a 24-well plate. The lower chamber is filled with medium containing a

chemoattractant, such as Stromal Cell-Derived Factor-1α (SDF-1α).[5][6][13]

Migration: The pre-treated cell suspension is added to the upper chamber of the trans-well

insert. The plate is incubated for several hours to allow cells to migrate through the

membrane towards the chemoattractant in the lower chamber.

Quantification: Cells that have migrated to the lower chamber are collected and counted

using a cell counter or a fluorescence-based assay if the cells were pre-labeled.
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Analysis: The inhibition of chemotaxis is determined by comparing the number of migrated

cells in TL-895-treated wells to vehicle-treated wells.[5][6][11]

Protocol 4: In Vivo Patient-Derived Xenograft (PDX)
Model

Objective: To evaluate the anti-tumor efficacy of TL-895 in a model that closely mimics

human disease.

Methodology:

Model Establishment: Fresh tumor tissue from a patient (e.g., with DLBCL) is surgically

implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID IL2Rγ-null).[4]

[14][15] The tumors are allowed to grow to a palpable size.

Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are

randomized into treatment and control groups. TL-895 is administered orally at a defined

dose and schedule (e.g., 10 mg/kg, daily), while the control group receives a vehicle.[16]

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times

per week) throughout the study.[6]

Endpoint & Analysis: The study concludes when tumors in the control group reach a

predetermined maximum size. Tumors are then excised and weighed. Efficacy is

determined by comparing the tumor growth inhibition in the TL-895 group to the vehicle

group.[2] Further pharmacodynamic analysis can be performed on the excised tumors,

such as measuring BTK occupancy or downstream signaling markers via Western blot.

Conclusion
TL-895 is a highly selective and potent inhibitor of BTK and BMX with a well-defined

pharmacodynamic profile. In vitro and in vivo data demonstrate that it effectively blocks key

signaling pathways responsible for the proliferation and survival of malignant B-cells and the

aberrant cell trafficking seen in myelofibrosis.[2][5][7] By potently inhibiting BTK, TL-895
reduces downstream cellular functions including adhesion, migration, and the production of

inflammatory cytokines.[6][11] These pharmacodynamic effects, demonstrated in robust
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preclinical models, provide a strong rationale for the ongoing clinical evaluation of TL-895 as a

targeted therapy for hematological malignancies.[8][15][17]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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